7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO5/c1-27-21-9-6-16(11-23(21)28-2)20-14-30-22-12-18(7-8-19(22)24(20)26)29-13-15-4-3-5-17(25)10-15/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMZYDXIXXOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Cyclization
The chromen-4-one core is synthesized via a two-step process:
- Aldol Condensation : 2-Hydroxyacetophenone reacts with 3,4-dimethoxybenzaldehyde in ethanol under basic conditions (NaOH or DIPA) to form a chalcone intermediate.
- Cyclization : The chalcone undergoes intramolecular oxa-Michael addition under microwave irradiation (1 hour, 160°C) to yield 3-(3,4-dimethoxyphenyl)-4H-chromen-4-one.
Key Conditions :
Alkylation at the 7-Position
The 7-hydroxy group of the chromen-4-one intermediate is alkylated with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or acetonitrile. This Williamson ether synthesis proceeds at 80–120°C for 6–12 hours, achieving moderate to high yields (70–85%).
Optimization Insight :
- Excess alkylating agent (1.5 equivalents) improves conversion.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
Alternative Three-Component Synthesis
A modular approach combines 2-hydroxyacetophenone , 3,4-dimethoxybenzaldehyde , and 3-chlorobenzyl bromide in a one-pot reaction. Heating at 120°C without solvent for 2 hours yields the target compound directly, bypassing intermediate isolation.
Advantages :
Demethylation and Functional Group Interconversion
In cases where protective groups are employed, demethylation using pyridine hydrochloride at 180°C introduces hydroxyl groups, which are subsequently alkylated. For example, demethylation of 3,4-dimethoxyphenyl to 3,4-dihydroxyphenyl precedes benzylation.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
- Electron-rich aromatic rings promote self-condensation of aldehydes, necessitating stoichiometric control.
- Chromatographic purification (hexane/ethyl acetate, 19:1) resolves diastereomers and oligomers.
Characterization and Analytical Data
Spectral Analysis
Crystallography
X-ray diffraction confirms the planar chromen-4-one system and the equatorial orientation of the 3-chlorobenzyloxy group.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Aldol-Cyclization | Microwave, DIPA, 160°C | 88 | 95 | |
| Three-Component | Solvent-free, 120°C, 2 h | 80 | 98 | |
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 85 | 97 |
Industrial-Scale Considerations
Patent US3351482A highlights the use of sodium borohydride for reducing chroman-4-ones to chroman-4-ols, which are intermediates in large-scale syntheses. Economic viability is enhanced by recycling solvents and employing continuous flow reactors for cyclization steps.
Chemical Reactions Analysis
Types of Reactions
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of flavonoid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxyl-rich analogs (e.g., Compound 7 ) show higher aqueous solubility, whereas methoxy and chloro groups (target compound) reduce solubility but improve logP (predicted ~3.5–4.0).
- Bioavailability: Computational studies on similar flavonoids (e.g., ) suggest that methoxy substitutions enhance bioavailability (0.55–0.56) compared to polar derivatives.
Biological Activity
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, specifically chromones. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chromone backbone.
- A chlorobenzyl ether substituent.
- Two methoxy groups on the phenyl ring.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, flavonoids have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve:
- Inhibition of cell proliferation : Studies have shown that flavonoids can significantly reduce the viability of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against cancer cell lines like Jurkat and A-431 .
- Mechanisms of action : The anticancer activity is often attributed to the modulation of signaling pathways such as apoptosis and cell cycle regulation. Flavonoids can interact with proteins involved in these pathways, leading to increased apoptosis in cancer cells.
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Measurement of antioxidant capacity : The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Compounds in this class often show significant scavenging activity against these radicals.
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids has been well documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase).
- Inhibition of inflammatory pathways : Studies suggest that flavonoids can modulate signaling pathways like NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), leading to reduced expression of inflammatory markers.
Case Studies
- In vitro Studies : An investigation into the cytotoxic effects of structurally related flavonoids on human cancer cell lines revealed that certain modifications on the chromone structure enhance their antiproliferative activity. The presence of electron-withdrawing groups like chlorine was found to be beneficial for activity .
- In vivo Studies : Animal models treated with flavonoid derivatives showed reduced tumor growth and improved survival rates compared to controls. These studies highlight the potential for clinical applications in cancer therapy.
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the chromen-4-one core, followed by O-alkylation to introduce the 3-chlorobenzyloxy group and substitution at the 3-position with a 3,4-dimethoxyphenyl moiety. Key steps include:
- Step 1 : Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes under acidic conditions to form the chromen-4-one scaffold .
- Step 2 : Alkylation using 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Optimization : Catalyst screening (e.g., phase-transfer catalysts) and solvent selection (e.g., acetone for better solubility) can improve yields. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 3-chlorobenzyl group at δ 7.2–7.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₄H₂₀ClO₅, [M+H]⁺ expected m/z = 435.0978) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with positive controls like doxorubicin .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) and compare activities. For example:
- 3-Chlorobenzyl : Enhances lipophilicity and membrane penetration, improving antimicrobial potency .
- 3,4-Dimethoxyphenyl : Electron-donating groups may stabilize π-π interactions with enzyme active sites (e.g., topoisomerase II) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., DNA gyrase) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source of Variability : Control for compound degradation (e.g., HPLC stability tests under assay conditions) .
- Assay Standardization : Use identical cell lines/passage numbers and culture media. For example, discrepancies in IC₅₀ values for anticancer activity may arise from differences in serum concentration (e.g., 10% FBS vs. serum-free conditions) .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., logP vs. IC₅₀ correlations) .
Q. How can computational chemistry predict the metabolic fate of this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450-mediated oxidation sites (e.g., demethylation of methoxy groups).
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., glucuronidation of phenolic OH groups) using software like GLORYx .
- Validation : Compare predictions with in vitro hepatocyte incubation studies (LC-MS/MS analysis) .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Crystallization Issues : Low solubility in common solvents (e.g., ethanol, DMSO) complicates crystal growth.
- Optimization : Use solvent vapor diffusion (e.g., chloroform/methanol) or co-crystallization with coformers (e.g., nicotinamide) .
- Structural Insights : Successful crystallization (e.g., triclinic P1 space group) reveals dihedral angles between chromen-4-one and aryl substituents, critical for understanding π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
